molecular formula C9H7BrF3NO2 B1412215 Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate CAS No. 1227579-36-3

Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate

Cat. No.: B1412215
CAS No.: 1227579-36-3
M. Wt: 298.06 g/mol
InChI Key: DHOMQPNCTRMLDG-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate is an organic compound with the molecular formula C9H7BrF3NO2 It is a derivative of isonicotinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring

Scientific Research Applications

Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

    Chemical Biology: It is employed in the study of biological systems and the development of bioactive molecules.

    Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, including herbicides and pesticides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-(trifluoromethyl)isonicotinate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding ethyl 3-(trifluoromethyl)isonicotinate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted isonicotinates with various functional groups.

    Oxidation: Oxidized derivatives, including carboxylic acids or ketones.

    Reduction: Ethyl 3-(trifluoromethyl)isonicotinate and other reduced forms.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-(trifluoromethyl)isonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromoisonicotinate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 3-(trifluoromethyl)isonicotinate:

    2-Bromo-3-(trifluoromethyl)pyridine: Similar structure but without the ethyl ester group, leading to different chemical behavior.

Uniqueness

Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate is unique due to the presence of both the bromine atom and the trifluoromethyl group on the isonicotinate scaffold. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

ethyl 2-bromo-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-3-4-14-7(10)6(5)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOMQPNCTRMLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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